2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione
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Overview
Description
2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione is a complex organic compound with a unique structure that includes a pyridyl group and a phthalazinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione typically involves the reaction of a pyridyl-ethyl derivative with a phthalazinedione precursor. The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like N,N-dimethylbenzylamine . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form with different functional groups.
Scientific Research Applications
2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione involves its interaction with specific molecular targets. The pyridyl group can bind to metal ions, facilitating catalytic reactions or inhibiting certain enzymes. The phthalazinedione moiety may interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-1,5-benzodiazepine: Shares a similar dihydro structure but with different functional groups.
2,2-Dimethyl-2,3-dihydro-7-benzo[b]furanol: Contains a dihydrobenzofuran moiety, showing different reactivity and applications.
Uniqueness
2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione is unique due to its combination of a pyridyl group and a phthalazinedione moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6950-36-3 |
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Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(2-pyridin-2-ylethyl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C15H13N3O2/c19-14-12-6-1-2-7-13(12)15(20)18(17-14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H,17,19) |
InChI Key |
SZCUIKPBXBGBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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